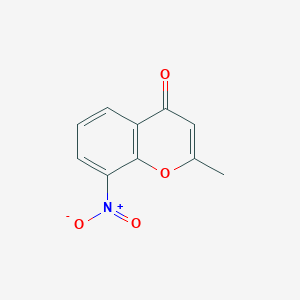

2-Methyl-8-nitro-4H-chromen-4-one

Description

Historical Perspectives and Significance of the Chromenone Scaffold in Medicinal Chemistry

The chromenone scaffold, also known as 4H-chromen-4-one, has a rich history in medicinal chemistry, with many naturally occurring and synthetic derivatives demonstrating significant pharmacological properties. nih.govacs.org This has established chromenone as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. acs.org The versatility of the chromenone ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. sigmaaldrich.com

Overview of Biologically Active Chromenone Derivatives and Their Structural Diversity

The structural diversity of chromenone derivatives is vast, with various substitutions on the chromenone core leading to a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govjocpr.com For instance, certain chromenone derivatives have been investigated as potential treatments for Alzheimer's disease and various cancers. jocpr.com The biological activity is often highly dependent on the nature and position of the substituents on the chromenone ring. nih.gov

Rationale for Research on 2-Methyl-8-nitro-4H-chromen-4-one and its Distinctive Substitution Pattern

The specific substitution pattern of 2-Methyl-8-nitro-4H-chromen-4-one, featuring a methyl group at the 2-position and a nitro group at the 8-position, suggests a deliberate design to modulate the electronic and steric properties of the chromenone scaffold. The methyl group at the 2-position is a common feature in many synthetic chromenones and can influence the molecule's reactivity and binding affinity.

The introduction of a nitro group, a strong electron-withdrawing group, at the 8-position is particularly noteworthy. The position and nature of electron-withdrawing or donating groups on the chromenone ring can significantly impact the molecule's biological activity. While specific research into the 8-nitro substitution is limited, studies on other nitro-substituted chromenones and related heterocycles suggest that the nitro group can play a crucial role in their pharmacological effects.

Current State of Research on Nitro-Substituted Chromenones

Research into nitro-substituted chromenones is an active area of investigation. Studies on related compounds, such as 3-nitro-4-chromanone derivatives, have shown potent antiproliferative activity against certain cancer cell lines. nih.gov The nitro group in these compounds appears to be a key contributor to their cytotoxic effects. However, it is important to note that the biological activity can be highly dependent on the position of the nitro group and the presence of other substituents. While direct research on 2-Methyl-8-nitro-4H-chromen-4-one is not extensively documented in publicly available literature, the existing research on analogous compounds provides a strong rationale for its potential as a biologically active molecule.

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-methyl-8-nitrochromen-4-one |

InChI |

InChI=1S/C10H7NO4/c1-6-5-9(12)7-3-2-4-8(11(13)14)10(7)15-6/h2-5H,1H3 |

InChI Key |

GWQQIAKMNPYUAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of 2 Methyl 8 Nitro 4h Chromen 4 One and Analogues

Retrosynthetic Analysis for 2-Methyl-8-nitro-4H-chromen-4-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-Methyl-8-nitro-4H-chromen-4-one, a logical retrosynthetic disconnection involves breaking the bonds of the heterocyclic ring and the nitro group substitution.

A primary disconnection can be made at the ether linkage and the enone system of the pyranone ring. This leads to a key intermediate, a substituted 2'-hydroxyacetophenone. Further disconnection of the nitro group via a nitration reaction and the methyl group at the 2-position via an acylation or condensation reaction simplifies the precursors to a substituted phenol (B47542) and a β-ketoester or its equivalent.

This analysis suggests that a plausible forward synthesis would involve the formation of the chromone (B188151) ring from a suitably substituted phenol and a β-dicarbonyl compound, followed by or preceded by the introduction of the nitro group.

Direct Synthesis Approaches to the 2-Methyl-8-nitro-4H-chromen-4-one Core Structure

Several classical and modern synthetic methods can be employed to construct the 2-Methyl-8-nitro-4H-chromen-4-one scaffold. These approaches often involve the cyclization of a phenolic precursor with a β-dicarbonyl compound.

Cyclization Reactions for 4H-Chromen-4-one Formation

The formation of the 4H-chromen-4-one ring is a cornerstone of this synthesis. A number of named reactions are applicable here:

Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone. wikipedia.orgalfa-chemistry.comjk-sci.com This method is widely used for the synthesis of various chromones and flavones. jk-sci.comnih.gov The reaction proceeds via enolate formation followed by an acyl transfer. wikipedia.org

Pechmann Condensation: While primarily used for coumarin (B35378) synthesis, under certain conditions, the Pechmann condensation of phenols with β-ketoesters can yield chromones. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction is typically acid-catalyzed and involves esterification or transesterification followed by ring closure. wikipedia.org A variation known as the Simonis chromone cyclization, using phosphorus pentoxide, specifically targets chromone formation. wikipedia.org

Intramolecular Wittig Reaction: A more modern approach involves the intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids. organic-chemistry.org This method can provide good to excellent yields of 4H-chromen-4-ones. organic-chemistry.org

| Reaction | Description | Key Reagents |

| Baker-Venkataraman Rearrangement | Rearrangement of o-acyloxyacetophenones to 1,3-diketones, followed by cyclization. wikipedia.orgalfa-chemistry.com | Base (e.g., KOH, NaH), Acid (for cyclization) jk-sci.com |

| Pechmann Condensation (Simonis variation) | Condensation of phenols and β-ketoesters. wikipedia.org | Phosphorus pentoxide wikipedia.org |

| Intramolecular Wittig Reaction | Cyclization of acylphosphoranes. organic-chemistry.org | (Trimethylsilyl)methylenetriphenylphosphorane organic-chemistry.org |

Specific Methodologies for 2-Methyl and 8-Nitro Substitution Introduction

The introduction of the 2-methyl and 8-nitro groups can be achieved either by starting with appropriately substituted precursors or by functionalizing the chromone core.

2-Methyl Group: The 2-methyl group is typically introduced by using a β-ketoester containing an acetyl group, such as ethyl acetoacetate, in the cyclization reaction with the substituted phenol.

8-Nitro Group: The 8-nitro group can be introduced by nitrating the chromone ring system. However, the directing effects of the substituents on the aromatic ring must be considered to achieve the desired regioselectivity. Alternatively, starting with a 2-nitrophenol (B165410) derivative and performing the cyclization is a viable strategy.

Synthesis of Nitrochromenone Precursors and Derivatization Strategies

The synthesis of nitro-substituted chromenones often involves electrophilic nitration of a pre-formed chromenone scaffold or the use of a nitrated precursor in the cyclization step.

Nitration Methodologies for Chromenone Scaffolds and Selectivity Considerations

The nitration of the aromatic ring of the chromone scaffold is a common method for introducing a nitro group. researchgate.net

Nitrating Agents: A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. masterorganicchemistry.comaiinmr.com The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Selectivity: The position of nitration is governed by the electronic effects of the substituents already present on the chromone ring. The carbonyl group at position 4 is a deactivating group and a meta-director. The oxygen atom in the pyran ring is an activating group and an ortho-, para-director. The interplay of these directing effects, along with any other substituents on the benzene (B151609) ring, will determine the final position of the nitro group. In the case of 2-methyl-4H-chromen-4-one, the directing effects would favor nitration at the 6 and 8 positions. Separating the resulting isomers might be necessary.

Preparation of 8-Nitro-Substituted Chromenone Intermediates

An alternative and often more regioselective approach is to synthesize the chromone from a precursor that already contains the nitro group at the desired position.

This strategy involves the nitration of a suitable phenolic starting material, such as o-aminophenol, followed by protection of the amino group and subsequent steps to introduce the other necessary functionalities before the cyclization to form the chromone ring. For instance, starting with 2-methyl-4-nitrophenylamine, one could envision a sequence of reactions to convert the amino group to a hydroxyl group, followed by acylation and cyclization to form the desired 2-methyl-8-nitro-4H-chromen-4-one.

Chemical Transformations and Functionalization of 2-Methyl-8-nitro-4H-chromen-4-one

The strategic placement of the nitro and methyl groups on the chromenone ring allows for selective modifications at different sites of the molecule. These transformations are key to developing a library of derivatives for further research.

The nitro group at the 8-position is a versatile functional handle that can be readily converted into an amino group, a critical precursor for further derivatization. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. Various catalytic systems can achieve this conversion efficiently. For instance, heterogeneous catalysts, such as copper(II)-containing mesoporous nanocatalysts, have been shown to be effective for the reduction of nitroarenes in aqueous media. researchgate.net This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the benzene ring and providing a nucleophilic site for subsequent reactions. The resulting 8-amino-2-methyl-4H-chromen-4-one is a key intermediate for building more complex molecular architectures.

Table 1: Reduction of 8-Nitro Group

| Starting Material | Reagents and Conditions | Product |

| 2-Methyl-8-nitro-4H-chromen-4-one | Catalytic Reduction (e.g., Fe/HCl, SnCl₂/HCl, or heterogeneous catalysts like Cu(II) nanocatalysts) | 8-Amino-2-methyl-4H-chromen-4-one |

The methyl group at the C-2 position of the chromenone ring is activated by the adjacent pyrone ring system. This activation allows it to participate in condensation reactions with various electrophiles, particularly aldehydes. Under basic conditions, the methyl group can be deprotonated to form a reactive carbanion, which can then attack the carbonyl carbon of an aldehyde. This reaction, a type of Claisen-Schmidt condensation, results in the formation of a styryl-type derivative, extending the conjugation of the chromenone system. This functionalization strategy is a straightforward method for introducing diverse aryl groups at the 2-position of the scaffold.

Table 2: Derivatization at C-2 Methyl Group

| Starting Material | Reagents and Conditions | Product Example |

| 2-Methyl-8-nitro-4H-chromen-4-one | Aromatic Aldehyde (e.g., Benzaldehyde), Basic Catalyst (e.g., Piperidine or NaOH), Heat | 8-Nitro-2-(2-phenylethenyl)-4H-chromen-4-one |

Beyond the nitro and methyl groups, the chromenone core itself can be functionalized. Following the reduction of the 8-nitro group to an amine, the resulting amino-chromenone can be converted into a diazonium salt. unf.edu Diazotization with reagents like sodium nitrite (B80452) in the presence of a strong acid (e.g., HBF₄) yields a stable chromenone-diazonium salt. unf.edu These salts are highly versatile intermediates that can undergo various dediazoniative functionalization reactions to introduce halogens (fluoro, iodo) or other functionalities onto the aromatic ring. unf.eduunf.edu

Table 3: Example of Further Functionalization via Diazonium Salt

| Starting Material | Reagents and Conditions | Intermediate | Product |

| 8-Amino-2-methyl-4H-chromen-4-one | 1. NaNO₂ / HBF₄ (Diazotization) 2. TMSI / [BMIM][PF₆] (Iododediazoniation) | 2-Methyl-4-oxo-4H-chromen-8-diazonium tetrafluoroborate | 8-Iodo-2-methyl-4H-chromen-4-one |

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.govyoutube.com Chromene and chromenone analogues are frequently synthesized using MCRs. A common strategy involves the reaction of a salicylaldehyde (B1680747) derivative, a compound with an active methylene (B1212753) group (such as malononitrile), and a third component. nih.govjmchemsci.com

For instance, a three-component reaction between a substituted salicylaldehyde, malononitrile, and a nucleophile can lead to the formation of highly functionalized 2-amino-4H-chromene derivatives. nih.govnih.gov While not starting directly from 2-methyl-8-nitro-4H-chromen-4-one, this approach allows for the rapid assembly of complex analogues of the chromene core by varying the building blocks. This strategy is a powerful tool for diversity-oriented synthesis, enabling the creation of libraries of chromene-based compounds with varied substitution patterns. nih.govsciforum.net

Table 4: Multicomponent Reaction for Complex Chromene Analogue

| Component 1 | Component 2 | Component 3 | Product Class |

| Substituted o-hydroxybenzaldehyde | Malononitrile | Nucleophile (e.g., Indole) | Complex Chromeno[2,3-c]isoquinolin-5-amines |

Pharmacological and Biological Evaluation of 2 Methyl 8 Nitro 4h Chromen 4 One and Analogues Preclinical Studies

In Vitro Anti-proliferative and Cytotoxic Activities in Cellular Models

The introduction of a nitro group into a molecular scaffold is a known strategy for developing new bioactive molecules, with many nitro compounds exhibiting a broad spectrum of activities including antineoplastic effects. encyclopedia.pub The chromene ring system is also of significant interest for its biological effects, including anticancer properties. nih.govresearchgate.net

Analogues of 2-Methyl-8-nitro-4H-chromen-4-one have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. The potency of these compounds often varies depending on the specific cell line and the substitution pattern on the chromene ring.

For instance, a series of novel 4H-chromene analogues showed potent activity in the nanomolar range against melanoma, prostate, and glioma cancer cell lines. nih.gov One particular compound, 2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile (4e), was exceptionally active against the A172 human glioma cell line with an IC₅₀ value of 7.4 nM. nih.gov Another study on C4-active methine-substituted 4H-chromenes revealed that several derivatives exhibited significant anti-proliferative activity against laryngeal (Hep2), lung adenocarcinoma (A549), colon carcinoma (HT-29), and cervical cancer (HeLa) cell lines. researchgate.net The substitution at the C2 and C4 positions of the chromene ring was found to be critical for this activity. researchgate.net

The presence of a nitro group can enhance cytotoxic activity. Studies on other heterocyclic systems have shown that nitro-substituted analogues can have greater cytotoxicity than their non-nitro counterparts. tmu.edu.tw For example, 8- and 9-nitro analogues of a dibenzonaphthyridinone derivative displayed cytotoxicity comparable to or greater than the anticancer drug camptothecin. tmu.edu.tw Similarly, the antibiotic nitroxoline (B368727), a nitro-containing compound, exhibits dose-dependent anticancer activity in vitro. nih.gov

The table below summarizes the cytotoxic activity of various chromene analogues against different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Potency (IC₅₀) | Source |

| 2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile (4e) | A172 (Glioma) | 7.4 nM | nih.gov |

| Chromene Analogue (4a) | Melanoma, Prostate, Glioma | 7.4-640 nM | nih.gov |

| C4-malononitrile, C2-N-phenyl substituted 4H-chromene | Hep2, A549, HT-29, HeLa | Significant inhibition | researchgate.net |

| Chromene-based azo chromophores (4a, 4b, 4c, 7c) | Three target cell lines | 0.3 to 2 µg/mL | nih.gov |

The anti-proliferative effects of chromene analogues are often mediated through the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction: Many 4-Aryl-4H-chromenes are known to be potent inducers of apoptosis, leading to cancer cell growth inhibition and death. nih.gov The anticancer activity of these compounds is frequently associated with the activation of caspases, a family of proteases central to the apoptotic pathway. For instance, the most potent compounds from a series of chromene and chromene-based azo chromophores were shown to exert their antiproliferative effects through caspase enzyme activity. nih.gov The established urinary antibiotic nitroxoline has also been noted for its potent ability to induce apoptosis. nih.gov

Cell Cycle Modulation: In addition to apoptosis, chromene derivatives can arrest the cell cycle at various phases, thereby inhibiting cell proliferation. While specific data on 2-Methyl-8-nitro-4H-chromen-4-one is not available, related compounds like chalcones have been shown to induce cell cycle arrest at the G2/M phase. mdpi.com This arrest prevents the cells from entering mitosis and leads to cell death.

The general mechanism for nitro-containing compounds often involves the reduction of the nitro group to form toxic intermediates, such as nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can then covalently bind to DNA, causing damage and ultimately leading to cell death. encyclopedia.pub

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. nih.govresearchgate.net Chromone (B188151) derivatives have been identified as inhibitors of several enzymes relevant to cancer pathology. nih.gov

For example, certain chromone derivatives have shown inhibitory activity against monoamine oxidases (MAO), enzymes that have been implicated in various diseases. nih.gov Specifically, 2-Cl/Br-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridine derivatives were found to be preferential inhibitors of MAO-A. nih.gov

Furthermore, some 4H-chromene analogues have been investigated for their ability to inhibit tubulin polymerization. nih.gov While one potent cytotoxic chromene (4e) was found to be a weak inhibitor of tubulin polymerization, suggesting other mechanisms are at play, tubulin inhibition remains a known mechanism for other 4-aryl-4H-chromenes. nih.govnih.gov

The nitro group itself can play a role in enzyme inhibition. For example, some nitro-substituted compounds have been shown to target topoisomerase-I, an enzyme crucial for DNA replication and a target for cancer therapy. tmu.edu.tw

| Compound Class/Analogue | Enzyme Target | Effect | Source |

| 2-Cl/Br-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridines | Monoamine Oxidase-A (MAO-A) | Inhibition (IC₅₀ ~1 μM) | nih.gov |

| 4-Aryl-4H-chromenes | Tubulin | Inhibition of polymerization | nih.gov |

| Nitro-substituted dibenzonaphthyridinones | Topoisomerase-I | Targeting activity | tmu.edu.tw |

Antimicrobial Activities (In Vitro and In Vivo Preclinical Models)

Nitroaromatic compounds have a long history of use as antimicrobial agents. encyclopedia.pub The chromone ring system is also a well-established scaffold for compounds with antibacterial and antifungal properties. researchgate.net

Derivatives of the chromen-4-one scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many nitro-containing antibacterial agents involves the generation of toxic reduced intermediates that can damage cellular macromolecules like DNA. encyclopedia.pub

A study on chromene and chromene-based azo chromophores reported significant antimicrobial activity against several human pathogens, including two Gram-positive and two Gram-negative bacteria. nih.gov Four compounds from this study (4b, 4c, 13e, and 13i) showed promising Minimum Inhibitory Concentrations (MIC) ranging from 0.007 to 3.9 µg/mL. nih.gov Another study on derivatives of 2-phenyl-chromen-4-one also reported antibacterial activity against four human pathogenic bacteria. researchgate.net

The table below provides a summary of the antibacterial activity of some chromene analogues.

| Compound/Analogue | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Source |

| Chromene-based azo chromophores (4b, 4c, 13e, 13i) | Gram-positive & Gram-negative bacteria | MIC: 0.007 to 3.9 µg/mL | nih.gov |

| 2-phenyl-chromen-4-one derivatives | Human pathogenic bacteria | Not specified | researchgate.net |

| Halo-nitro compounds | Bacteria | Active | Not specified |

In addition to antibacterial effects, chromen-4-one analogues and nitro compounds have shown efficacy against pathogenic fungi. researchgate.net

Research on 2-phenyl-chromen-4-one derivatives demonstrated antifungal activity against five plant mould fungi. researchgate.net Similarly, a comprehensive study on chromene-based azo chromophores tested their activity against four fungal species, with some compounds showing potent effects. nih.gov An analogue of Osthol, 2-Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al, has also been evaluated for its antifungal activity. researchgate.net Furthermore, general studies on halo-nitro compounds have confirmed their activity as antifungal agents.

The antifungal activity of nitro derivatives is often linked to the same mechanism as their antibacterial action, where reduction of the nitro group leads to cellular damage. encyclopedia.pub

| Compound/Analogue | Fungal Strain(s) | Activity | Source |

| Chromene-based azo chromophores | Human pathogenic fungi | Significant | nih.gov |

| 2-phenyl-chromen-4-one derivatives | Plant mould fungi | Active | researchgate.net |

| 2-Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al | Not specified | Evaluated | researchgate.net |

| Halo-nitro compounds | Fungi | Active | Not specified |

Antiparasitic and Antileishmanial Potentials

The chromone scaffold is recognized as a promising core for the development of novel treatments for leishmaniasis, a neglected tropical disease. tandfonline.comnih.gov Research into chromone derivatives has identified several compounds with significant antileishmanial activity, highlighting the therapeutic potential of this chemical class. nih.gov

Structure-activity relationship (SAR) studies have been conducted to determine the optimal structural features for antileishmanial effects. nih.gov For instance, a series of chromone-peptidyl hybrids were synthesized and evaluated for their activity against Leishmania donovani promastigotes. nih.gov Among these, two hybrids, 7c and 7n , demonstrated potent activity with IC₅₀ values of 9.8 µM and 10 µM, respectively, which are comparable to the reference drug erufosine (B12787603) (IC₅₀ of 9.8 µM). nih.gov

Furthermore, studies on other flavonoid derivatives have shown that compounds like connarin can exhibit potent activity against both promastigote and amastigote forms of Leishmania. plos.org Connarin was particularly effective against the intracellular amastigote stage of L. amazonensis and L. infantum. plos.org The mechanism of action for some flavonoid derivatives involves the disruption of the parasite's mitochondrial membrane potential. plos.org Although direct studies on 2-Methyl-8-nitro-4H-chromen-4-one are limited, the consistent activity of its analogues suggests the chromone core is a viable pharmacophore for antiparasitic drug design. tandfonline.comnih.gov

Table 1: Antileishmanial Activity of Chromone Analogues and Related Flavonoids

| Compound | Species | Stage | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Hybrid 7c | L. donovani | Promastigote | 9.8 | nih.gov |

| Hybrid 7n | L. donovani | Promastigote | 10 | nih.gov |

| Connarin (3) | L. amazonensis | Amastigote | 2.9 | plos.org |

| Connarin (3) | L. infantum | Amastigote | 7.7 | plos.org |

| Connarin (3) | L. amazonensis | Promastigote | 11.4 | plos.org |

| Connarin (3) | L. infantum | Promastigote | 13.3 | plos.org |

| Miltefosine (Control) | L. amazonensis | Amastigote | 12.7 | plos.org |

Antiviral Properties and Mechanistic Investigations

The 4H-chromen-4-one scaffold is present in numerous natural flavonoids that have demonstrated significant antiviral effects against both RNA and DNA viruses. nih.gov These compounds can interfere with the viral replication cycle and interact with various cellular targets. nih.gov

In the context of SARS-CoV-2, flavonoids containing the 4H-chromen-4-one structure have been investigated as potential therapeutic agents. nih.gov Their proposed mechanism is twofold: they may suppress the high levels of pro-inflammatory cytokines found in the lungs of COVID-19 patients, and they could directly inhibit viral replication by blocking the active sites of key viral enzymes like RNA-dependent RNA polymerase (RdRp) or the main protease (Mpro). nih.gov

In vitro studies have validated this potential. Isoginkgetin , a natural biflavonoid with a 4H-chromen-4-one core, exhibited remarkable antiviral activity against SARS-CoV-2 in infected Vero cells, with an IC₅₀ value of 22.81 µM. nih.gov This activity was notable when compared to control drugs such as remdesivir (B604916) (IC₅₀ of 7.18 µM) and lopinavir (B192967) (IC₅₀ of 11.49 µM). nih.gov

Table 2: In Vitro Antiviral Activity of a 4H-Chromen-4-one Analogue against SARS-CoV-2

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Isoginkgetin | 22.81 | nih.gov |

| Remdesivir (Control) | 7.18 | nih.gov |

| Lopinavir (Control) | 11.49 | nih.gov |

Anti-inflammatory Properties and Molecular Targets in Inflammatory Pathways

Analogues of 2-Methyl-8-nitro-4H-chromen-4-one have been the subject of significant research for their anti-inflammatory properties. Studies on 2-phenyl-4H-chromen-4-one derivatives have identified potent compounds that can suppress inflammatory responses both in vitro and in vivo. nih.govnih.gov

The primary molecular mechanism identified for this class of compounds involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov Stimulation of TLR4 by lipopolysaccharide (LPS) typically leads to the production of numerous pro-inflammatory mediators. nih.gov However, treatment with a lead 2-phenyl-4H-chromen-4-one analogue, compound 8 , was shown to significantly downregulate the expression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells. nih.gov This suppression of inflammatory cytokines is achieved by inhibiting the TLR4/MAPK pathway, which in turn decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 3: Effect of a 2-Phenyl-4H-chromen-4-one Analogue on Inflammatory Mediators

| Mediator | Effect | Molecular Target/Pathway | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Downregulated | TLR4/MAPK Pathway | nih.gov |

| Interleukin-6 (IL-6) | Downregulated | TLR4/MAPK Pathway | nih.govnih.gov |

| TNF-α | Downregulated | TLR4/MAPK Pathway | nih.govnih.gov |

| iNOS | Expression Decreased | TLR4/MAPK Pathway | nih.gov |

| COX-2 | Expression Decreased | TLR4/MAPK Pathway | nih.gov |

Antioxidant Activities and Radical Scavenging Mechanisms

Chromone derivatives are well-regarded for their antioxidant properties, which allow them to counteract the damaging effects of free radicals and oxidative stress. nih.gov The antioxidant mechanism typically involves interfering with the initiation, propagation, or termination stages of oxidative processes mediated by free radicals. nih.gov

Several studies have synthesized and evaluated novel 4H-chromene hybrids for their ability to scavenge radicals. A series of 4H-chromene tethered 1,2,3-triazole analogues were tested using DPPH and hydrogen peroxide radical scavenging assays. researchgate.net Two compounds, 8h and 8i , demonstrated superior antioxidant activity, with IC₅₀ values of 1.29 µM and 1.23 µM, respectively, which were more potent than the standard reference, ascorbic acid (IC₅₀ of 1.46 µM). researchgate.net Similarly, another study on 4H-chromene-based indole-pyrimidine hybrids found that compound 8g displayed potent antioxidant activity with an IC₅₀ value of 1.09 µM. nih.gov

Notably, in a study that synthesized various chromone derivatives, compounds containing nitro groups were found to be less effective as antioxidants and exhibited some cytotoxicity, suggesting that the nitro-substitution at position 8 may not be favorable for this specific activity. nih.gov

Table 4: Antioxidant Activity of 4H-Chromene Analogues (DPPH Assay)

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Compound 8i | 1.23 ± 0.34 | researchgate.net |

| Compound 8h | 1.29 ± 0.35 | researchgate.net |

| Compound 8g | 1.09 ± 0.34 | nih.gov |

| Compound 10a | 1.29 ± 0.35 | nih.gov |

Enzyme Modulation and Inhibition beyond Anti-cancer Contexts

Certain chromone analogues have emerged as potent inhibitors of glycosidase enzymes, such as α-glucosidase, which are key targets in the management of type-2 diabetes. A synthetic flavone (B191248) derivative, 2-(benzo[d] tandfonline.comnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) , demonstrated exceptionally high, dose-dependent inhibition of α-glucosidase. nih.gov At a concentration of 27.6 µM, BDC achieved 99.3% inhibition, which was 22.4-fold more potent than the standard drug acarbose (B1664774). nih.gov Kinetic analysis revealed that BDC acts as a non-competitive inhibitor of the enzyme. nih.gov

Other chromene derivatives have also shown promise. In a study of 6-sulfonamide-2H-chromene derivatives, compounds 2 and 9 exhibited strong α-glucosidase inhibitory activity, with IC₅₀ values of 7.9 µM and 9.4 µM, respectively, comparable to acarbose (IC₅₀ of 7.1 µM). nih.gov

The chromone scaffold has been successfully utilized to develop inhibitors of key neuro-enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A series of amino-7,8-dihydro-4H-chromenone derivatives were designed as potential agents for Alzheimer's disease management. nih.gov Within this series, compound 4k was a potent inhibitor of BChE, with an IC₅₀ value of 0.65 µM, and kinetic studies identified it as a competitive-type inhibitor. nih.gov

Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-aryl-4H-chromen-4-one have been tested for their ability to inhibit human monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov Several compounds showed high selectivity for MAO-B. nih.gov Notably, compound 3j , which features a 3,4-dimethoxy phenyl group, was the most potent and selective MAO-B inhibitor, with a Kᵢ value of 0.16 µM, comparable to the standard drug selegiline. nih.gov

Sigma (σ) Receptor Affinity: In the search for multi-target agents, chromenones have also been identified as ligands for sigma (σ) receptors, which are involved in neurodegenerative disorders. nih.gov For example, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) showed high affinity for the σ₁ receptor (Kᵢ of 27.2 nM) while also inhibiting cholinesterases. nih.gov

Table 5: Neuro-enzyme Inhibition by 4H-Chromen-4-one Analogues

| Compound | Target Enzyme/Receptor | Inhibition Value | Source |

|---|---|---|---|

| Compound 4k | Butyrylcholinesterase (BChE) | IC₅₀ = 0.65 µM | nih.gov |

| Compound 3j | Monoamine Oxidase B (MAO-B) | Kᵢ = 0.16 µM | nih.gov |

| Compound 20 | Sigma-1 (σ₁) Receptor | Kᵢ = 27.2 nM | nih.gov |

Modulation of Other Enzyme Systems (e.g., Topoisomerases, Matrix Metalloproteinases, Phosphodiesterases)

There is a notable lack of specific preclinical research data on the direct effects of 2-Methyl-8-nitro-4H-chromen-4-one on key enzyme systems such as topoisomerases, matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). However, the chromone scaffold is a recognized pharmacophore, and its derivatives have been explored for various enzymatic inhibitory activities.

For instance, certain substituted chroman-4-one derivatives have been synthesized and evaluated as novel and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. acs.org The most effective of these inhibitors featured substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core, with larger, electron-withdrawing groups at the 6- and 8-positions proving beneficial for activity. acs.org

While this does not directly implicate 2-Methyl-8-nitro-4H-chromen-4-one as a modulator of the specified enzymes, it highlights the potential of the chromone nucleus to serve as a template for the design of enzyme inhibitors. The presence of a nitro group, which is a strong electron-withdrawing group, at the 8-position of the chromen-4-one ring in the subject compound could theoretically influence its interaction with various enzyme active sites. However, without empirical data, any such potential remains speculative. Further research is warranted to explore the inhibitory or modulatory effects of 2-Methyl-8-nitro-4H-chromen-4-one on topoisomerases, MMPs, PDEs, and other clinically relevant enzyme systems.

Other Biological Activities in Preclinical Research

The chromen-4-one scaffold and its isomers, such as chromen-2-ones (coumarins), have been investigated for their potential in managing diabetes through various mechanisms.

A recent study focused on the design and synthesis of 6-sulfonamide-2H-chromene derivatives as potential antidiabetic agents targeting α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. The synthesized compounds exhibited significant in vitro α-amylase inhibitory activity, with inhibitory percentages ranging from 93.4% to 96.6% at a concentration of 100 μg/mL. rsc.org Two derivatives, in particular, showed promising IC50 values for both α-amylase and α-glucosidase inhibition, and also demonstrated potential peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity, suggesting a role in improving insulin (B600854) sensitivity. rsc.org

Another area of investigation for chromen-4-one derivatives in the context of diabetes is the inhibition of Rho-associated coiled-coil containing protein kinases (ROCKs), which are potential targets for treating diabetic retinopathy. Although this research did not specifically involve nitro-substituted chromen-4-ones, it underscores the therapeutic potential of this chemical class in addressing diabetic complications.

Furthermore, chromen-2-one (coumarin) derivatives have been designed and evaluated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a well-established therapeutic target for type 2 diabetes. doi.org While some synthesized coumarin (B35378) derivatives showed good DPP-IV inhibition, others exhibited only modest activity. doi.orggajrc.com

It is important to emphasize that no specific antidiabetic studies on 2-Methyl-8-nitro-4H-chromen-4-one have been reported. The presence of the nitro group could significantly alter the electronic and steric properties of the molecule compared to the studied analogues, thus influencing its potential antidiabetic activity.

Table 1: Antidiabetic Activity of Selected Chromene Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 6-sulfonamide-2H-chromene derivatives | α-Amylase, α-Glucosidase, PPAR-γ | Significant in vitro inhibition of α-amylase (93.4-96.6% at 100 μg/mL) and α-glucosidase. Some derivatives showed potential PPAR-γ activity. | rsc.org |

| Chromen-2-one (Coumarin) derivatives | DPP-IV | Some derivatives showed good DPP-IV inhibition at 10 μM concentration. | doi.org |

The chromone scaffold is present in several compounds that have been investigated for anticonvulsant properties. For instance, a study on N-substituted 4-amino-3-nitrocoumarins (a class of compounds containing a nitro-substituted chromene core) was conducted to evaluate their anticonvulsant activity. nih.gov This suggests that the nitro-substituted chromene framework may be a promising area for the development of new anticonvulsant agents.

Another study reported the synthesis of flavone derivatives incorporating a hydrazide moiety, which were then evaluated for their anticonvulsant activity in a maximal electroshock (MES) model. nih.gov Flavones are a class of compounds based on the 2-phenylchromen-4-one backbone.

Furthermore, research on 4-N-substituted arylsemicarbazones has demonstrated that these compounds can provide significant protection against seizures induced by both MES and subcutaneous pentylenetetrazole (scPTZ). nih.gov While not direct chromone derivatives, this work highlights the importance of the semicarbazone moiety, which has been incorporated into chromone structures in other anticonvulsant studies.

Collectively, these findings suggest that the chromone nucleus is a viable scaffold for the design of novel anticonvulsant drugs. The presence of a nitro group, as in 2-Methyl-8-nitro-4H-chromen-4-one, could modulate this activity, although specific preclinical data for this compound is currently unavailable.

Table 2: Anticonvulsant Activity of Selected Chromone-Related Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| N-substituted 4-amino-3-nitrocoumarins | Investigated for anticonvulsant activity, suggesting the potential of the nitro-substituted chromene core. | nih.gov |

| Flavone-hydrazide derivatives | Evaluated for anticonvulsant activity in the MES model. | nih.gov |

The modulation of G protein-coupled receptors (GPCRs) by chromen-4-one derivatives is an active area of research. A significant study involved the synthesis of a series of chromen-4-one-2-carboxylic acid derivatives to develop potent and selective ligands for the lipid-activated GPCR, GPR55. acs.org This receptor has been proposed as a drug target for a range of conditions including inflammation, neurodegeneration, and metabolic diseases. acs.org

Notably, this research included the synthesis of 8-nitro-substituted 4-oxo-chromene-2-carboxylic acid ethyl esters as intermediates in the development of these GPR55 ligands. acs.org This provides a direct link between a nitro-substituted chromen-4-one scaffold and a specific GPCR target. The study found that the chromen-4-one core structure was essential for activity at the GPR55 receptor. acs.org

While there is no specific data on the interaction of 2-Methyl-8-nitro-4H-chromen-4-one with metabotropic glutamate (B1630785) receptors, the broader findings on GPCR modulation by chromen-4-ones suggest that this is a plausible area for future investigation. The electronic properties of the nitro group at the 8-position could significantly influence the binding affinity and efficacy of the compound at various GPCRs.

Table 3: Receptor Modulation by Chromen-4-one Derivatives

| Compound Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| Chromen-4-one-2-carboxylic acid derivatives | GPR55 | The chromen-4-one core was found to be essential for GPR55 binding and activation. 8-nitro-substituted derivatives were synthesized as part of this research. | acs.org |

Computational and Theoretical Studies on 2 Methyl 8 Nitro 4h Chromen 4 One

Molecular Docking Simulations for Target Identification and Ligand-Binding Affinity Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for 2-Methyl-8-nitro-4H-chromen-4-one and estimating its binding affinity. The process involves generating a multitude of possible conformations of the ligand within the active site of a receptor and scoring them based on their steric and energetic complementarity.

For chromone (B188151) derivatives, molecular docking studies have been pivotal in exploring their interactions with various enzymes and receptors. For instance, various substituted chromones have been docked into the active sites of proteins like cyclooxygenases (COX-1 and COX-2), lipoxygenases, and different kinases to rationalize their anti-inflammatory and anticancer activities. The binding mode and affinity are dictated by the types and positions of substituents on the chromone ring. In the case of 2-Methyl-8-nitro-4H-chromen-4-one, the methyl group at the 2-position and the nitro group at the 8-position would significantly influence its binding profile. The nitro group, being a strong electron-withdrawing group, can participate in hydrogen bonding and electrostatic interactions, while the methyl group can engage in hydrophobic interactions.

A hypothetical docking study of 2-Methyl-8-nitro-4H-chromen-4-one against a kinase target would likely reveal key interactions involving the nitro group with polar residues in the active site and hydrophobic contacts from the methyl group and the benzene (B151609) ring of the chromone core. The carbonyl group at the 4-position is a common hydrogen bond acceptor in many chromone-protein interactions.

Table 1: Hypothetical Molecular Docking Parameters for 2-Methyl-8-nitro-4H-chromen-4-one against a Generic Kinase Active Site

| Parameter | Value |

| Target Protein | Generic Kinase |

| Ligand | 2-Methyl-8-nitro-4H-chromen-4-one |

| Docking Software | AutoDock Vina |

| Scoring Function | Vina Score (kcal/mol) |

| Predicted Binding Affinity | -7.5 to -9.0 |

| Key Interacting Residues | Lysine, Aspartate, Leucine |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions, Electrostatic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of new compounds and for optimizing the design of more potent analogs. A QSAR study on a series of chromone derivatives would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods to build a regression or classification model.

For a series of compounds including 2-Methyl-8-nitro-4H-chromen-4-one, a QSAR model could be developed to predict a specific biological activity, such as cytotoxicity against a cancer cell line. The model would likely show that descriptors related to the electronic properties (influenced by the nitro group) and the size and shape of the molecule are critical for activity. The position of the nitro group at the 8-position is expected to have a distinct effect compared to other positions due to its unique electronic and steric environment.

The development of a robust QSAR model would enable the in silico screening of a virtual library of related chromone derivatives, allowing for the prioritization of compounds for synthesis and biological testing. This approach significantly reduces the time and cost associated with drug discovery.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico tools play a crucial role in predicting these properties early in the drug discovery pipeline. For 2-Methyl-8-nitro-4H-chromen-4-one, various computational models can be used to estimate its ADME profile.

Properties such as lipophilicity (logP), aqueous solubility (logS), intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier can be predicted using software like SwissADME, pkCSM, or Discovery Studio. The presence of the nitro group in 2-Methyl-8-nitro-4H-chromen-4-one is likely to increase its polarity, which would affect its solubility and absorption characteristics. Furthermore, nitroaromatic compounds can be subject to metabolic reduction by nitroreductases, which is an important consideration for its metabolic fate.

Table 2: Predicted ADME Properties of 2-Methyl-8-nitro-4H-chromen-4-one using In Silico Models

| Property | Predicted Value | Implication |

| Molecular Weight | 205.16 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, balanced solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Influenced by the polar nitro group |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Low to Moderate | May have limited central nervous system effects |

| Cytochrome P450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2) | Possible drug-drug interactions |

Electronic Structure Calculations and Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and are used to calculate a wide range of properties. For 2-Methyl-8-nitro-4H-chromen-4-one, methods like Density Functional Theory (DFT) can be employed to understand its chemical reactivity and interaction potential.

Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. The MEP map visually represents the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 2-Methyl-8-nitro-4H-chromen-4-one, the electron-withdrawing nitro group would significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The MEP map would show a region of negative potential around the nitro and carbonyl groups, indicating their propensity to act as hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. MD simulations can be used to study the conformational flexibility of 2-Methyl-8-nitro-4H-chromen-4-one and to assess the stability of its complex with a biological target.

A conformational analysis of 2-Methyl-8-nitro-4H-chromen-4-one would reveal the energetically preferred three-dimensional arrangements of the molecule. This is crucial as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution.

Following a docking study, an MD simulation of the 2-Methyl-8-nitro-4H-chromen-4-one-protein complex can be performed. This simulation would track the movements of all atoms in the system over a period of nanoseconds or longer, providing insights into the stability of the binding pose, the role of water molecules in the active site, and the detailed network of interactions that stabilize the complex. Such simulations are essential for validating docking results and for obtaining a more accurate estimation of binding free energies.

Advanced Research Methodologies and Analytical Techniques for 2 Methyl 8 Nitro 4h Chromen 4 One Studies

Spectroscopic Characterization Techniques for Structural Elucidation of Synthetic Products

The precise chemical structure of newly synthesized 2-Methyl-8-nitro-4H-chromen-4-one is unequivocally determined through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-8-nitro-4H-chromen-4-one, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. While specific spectral data for 2-Methyl-8-nitro-4H-chromen-4-one is not widely published, related chromone (B188151) derivatives offer insight into the expected chemical shifts and coupling constants. For instance, in similar chromone structures, the methyl group protons typically appear as a singlet, and the aromatic protons exhibit characteristic splitting patterns based on their positions on the benzene (B151609) ring. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Methyl-8-nitro-4H-chromen-4-one is expected to show characteristic absorption bands for the carbonyl group (C=O) of the chromone ring, the nitro group (NO₂), and the carbon-carbon double bonds within the aromatic and pyrone rings. For example, the C=O stretching vibration in chromones typically appears in the range of 1630-1690 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like chromones. The UV-Vis spectrum of 2-Methyl-8-nitro-4H-chromen-4-one would exhibit absorption maxima corresponding to the π-π* and n-π* transitions of the chromen-4-one core and the nitro group. The position and intensity of these bands are influenced by the substitution pattern on the chromone ring. researchgate.net

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Singlet at δ 3.74 ppm (methoxy group), singlet at δ 5.31 ppm (vinylic H), singlet at δ 9.67 ppm (N-H), aromatic protons between δ 7.44 and 8.14 ppm. | nih.gov |

| ¹³C NMR | Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Methoxy group at δ 52.47 ppm, two carbonyl carbons at δ 166.50 and 161.40 ppm, vinylic and aromatic carbons between δ 114 and 154 ppm. | nih.gov |

| IR | 3-Formyl chromone derivative | Strong C=O stretching band in the range of 1630–1690 cm⁻¹. | nih.gov |

Chromatographic Separation and Purification Methodologies

Following synthesis, crude products of 2-Methyl-8-nitro-4H-chromen-4-one require purification to isolate the compound of interest from unreacted starting materials and byproducts. Chromatographic techniques are indispensable for achieving high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier, would be suitable for separating 2-Methyl-8-nitro-4H-chromen-4-one from impurities. sielc.com The retention time of the compound would be a key identifier under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective analytical tool. While the volatility of 2-Methyl-8-nitro-4H-chromen-4-one would need to be assessed, GC could potentially be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rsc.org By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the separation of 2-Methyl-8-nitro-4H-chromen-4-one from other components can be visualized.

| Technique | Compound | Column/Stationary Phase | Mobile Phase | Reference |

| HPLC | 2-Methyl-4-nitroaniline | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| TLC | General reaction monitoring | Silica gel | Ethyl acetate/Hexane | rsc.org |

Advanced Imaging Techniques in Cellular Assays

To investigate the biological activity of 2-Methyl-8-nitro-4H-chromen-4-one at a cellular level, advanced imaging techniques are employed. These methods allow for the visualization of the compound's effects on cellular structures and processes.

Fluorescence-based studies and Confocal Microscopy: Should 2-Methyl-8-nitro-4H-chromen-4-one or its derivatives possess fluorescent properties, or be attached to a fluorescent tag, confocal microscopy can be used to track its localization within cells. This technique provides high-resolution images and allows for the three-dimensional reconstruction of cellular structures, offering insights into the compound's subcellular targets. Even without intrinsic fluorescence, the compound's effects on cellular morphology or the expression of fluorescently-labeled proteins can be studied. For instance, studies on other heterocyclic compounds have utilized confocal microscopy to observe their impact on cellular components.

High-Throughput Screening Approaches for Large-Scale Library Evaluation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. rsc.org If a library of chromone derivatives including 2-Methyl-8-nitro-4H-chromen-4-one were to be synthesized, HTS could be employed to efficiently screen for potential drug candidates. nih.govresearchgate.net These screens often utilize automated systems and miniaturized assays to test for activities such as enzyme inhibition or effects on cell viability. nih.govnih.gov The data generated from HTS can help to identify "hit" compounds that warrant further investigation. nih.govresearchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies

Once a potential biological target for 2-Methyl-8-nitro-4H-chromen-4-one is identified, biophysical techniques are used to characterize the direct interaction between the compound (ligand) and its target, which is often a protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a target immobilized on a sensor chip in real-time. youtube.com This method can determine the kinetics of the interaction, including the association (kₐ) and dissociation (k𝘥) rates, as well as the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a target molecule. malvernpanalytical.com A single ITC experiment can determine the binding affinity (Kᴅ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.commdpi.com This information is invaluable for understanding the driving forces behind the binding event. nih.govresearchgate.net

Future Research Directions and Translational Potential of 2 Methyl 8 Nitro 4h Chromen 4 One Derivatives

Development as Preclinical Lead Compounds for Specific Therapeutic Areas

The chromone (B188151) core is a versatile starting point for developing new therapeutic agents. ijrpc.comresearchgate.net Derivatives of 2-Methyl-8-nitro-4H-chromen-4-one are being investigated for their potential in a variety of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. researchgate.netnih.gov The substitution pattern on the chromone ring plays a crucial role in determining the specific biological activity. nih.gov For instance, the addition of different functional groups can enhance their efficacy as anticancer, anti-inflammatory, or neuroprotective agents. nih.govnih.gov

Researchers are actively synthesizing and evaluating new derivatives to identify lead compounds for further preclinical development. For example, some chromone derivatives have shown promising in vitro anticancer activity against various tumor cell lines. nih.gov The goal is to optimize these structures to improve their potency and selectivity for specific biological targets, paving the way for in vivo studies in animal models of disease.

Exploration of Novel Molecular Targets and Signaling Pathways

A key area of future research is the identification and characterization of the molecular targets and signaling pathways through which 2-Methyl-8-nitro-4H-chromen-4-one derivatives exert their biological effects. While the broad pharmacological activities of chromones are known, the specific mechanisms of action for many derivatives are still under investigation. ontosight.airesearchgate.net

For example, some chromone derivatives have been found to inhibit kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. ijrpc.comnih.gov Other derivatives have been shown to modulate the activity of transcription factors and signaling pathways involved in inflammation, such as the TLR4/MAPK pathway. nih.govnih.gov Future studies will likely employ a range of techniques, including molecular docking, proteomics, and genetic screening, to uncover novel targets and elucidate the intricate signaling networks affected by these compounds. This deeper understanding is essential for the rational design of more effective and targeted therapies.

Integration with Combination Therapy Strategies in Preclinical Models

To enhance therapeutic efficacy and overcome potential drug resistance, the integration of 2-Methyl-8-nitro-4H-chromen-4-one derivatives into combination therapy strategies is a promising avenue for future research. Combining these derivatives with existing drugs could lead to synergistic effects, allowing for lower doses and reduced toxicity. nih.gov

Preclinical studies will be crucial to evaluate the effectiveness of these combination therapies in various disease models. For example, in cancer research, these derivatives could be tested alongside standard chemotherapeutic agents to assess their ability to sensitize tumor cells to treatment. Similarly, in inflammatory diseases, they could be combined with other anti-inflammatory drugs to achieve a more potent and comprehensive therapeutic response.

Advancement of Green Chemistry Approaches in 2-Methyl-8-nitro-4H-chromen-4-one Synthesis

The synthesis of 2-Methyl-8-nitro-4H-chromen-4-one and its derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. nih.govacs.org A significant future direction is the development and implementation of "green chemistry" approaches to their synthesis. nih.govresearchgate.net This involves the use of more environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.govresearchgate.net

Innovations such as microwave-assisted synthesis and the use of recyclable catalysts are already being explored for the production of chromone derivatives. ijrpc.comnih.govresearchgate.net These methods not only offer environmental benefits but can also lead to higher yields and shorter reaction times. researchgate.net Future research will focus on further refining these green synthetic routes to make the production of 2-Methyl-8-nitro-4H-chromen-4-one derivatives more sustainable and cost-effective.

Application in Chemical Biology as Molecular Probes for Biological Systems

The inherent fluorescent properties of many chromone derivatives make them valuable tools for chemical biology research. ijrpc.comresearchgate.net They can be developed as molecular probes to visualize and study biological processes in living cells and organisms. ijrpc.commedchemexpress.com For instance, a derivative, 4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one, has been designed as a fluorescent probe to selectively detect and quantify selenols in biological systems. medchemexpress.com

Future research will likely focus on designing and synthesizing novel 2-Methyl-8-nitro-4H-chromen-4-one derivatives with tailored fluorescent properties for specific applications. These probes could be used to track the localization and activity of enzymes, monitor changes in the cellular environment, and investigate the mechanisms of drug action. This will provide powerful tools for advancing our understanding of complex biological systems.

Design of Targeted Delivery Systems for Preclinical Efficacy Enhancement

To improve the therapeutic index of 2-Methyl-8-nitro-4H-chromen-4-one derivatives, the development of targeted delivery systems is a critical area of future research. nih.govresearchgate.net These systems aim to deliver the drug specifically to the site of action, thereby increasing its efficacy and minimizing off-target side effects. researchgate.net

Various nanocarrier-based strategies are being explored for this purpose, including liposomes, polymeric nanoparticles, and magnetic nanoparticles. nih.govmdpi.comnih.govmdpi.comklinger-lab.de These nanocarriers can be engineered to encapsulate the chromone derivatives, protect them from degradation, and facilitate their transport to the target tissue. nih.govmdpi.com Furthermore, the surface of these nanoparticles can be modified with targeting ligands to enhance their specific uptake by diseased cells. nih.gov For example, a study demonstrated that coupling chromone to iron oxide nanoparticles increased its solubility and enhanced its uptake by cancer cells. nih.gov Preclinical studies will be essential to evaluate the efficacy and safety of these targeted delivery systems in vivo.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-8-nitro-4H-chromen-4-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nitration and methylation of a chromenone precursor. A common approach is to start with 4-hydroxycoumarin derivatives, introducing the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography using silica gel (hexane/EtOAc gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Methyl-8-nitro-4H-chromen-4-one?

- NMR : ¹H and ¹³C NMR confirm substituent positions; the nitro group deshields adjacent protons (δ 8.5–9.0 ppm for aromatic protons near NO₂).

- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitration.

- HPLC-MS : Validates purity and molecular weight ([M+H]⁺ expected at m/z 235.2).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., anisotropic displacement parameters) be resolved during structural refinement of 2-Methyl-8-nitro-4H-chromen-4-one?

Use SHELXL for refinement, applying constraints for thermal motion (e.g., DELU and SIMU commands to restrict anisotropic displacement of non-hydrogen atoms). Validate the model using R-factor convergence (<5%) and check for residual electron density peaks (<1 e⁻/ų). For twinned crystals, employ TWIN/BASF commands in SHELXL. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies are recommended for analyzing conflicting biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

- Experimental Replication : Ensure consistent assay conditions (e.g., ATP concentration, incubation time).

- Dose-Response Curves : Use at least six concentration points in triplicate.

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding poses in kinase active sites. Compare results with SAR studies of analogous chromenones (e.g., 8-fluoro-4-hydroxy-2H-chromen-2-one, which shows enhanced activity due to electron-withdrawing groups) .

Q. How can structure-activity relationships (SAR) be systematically explored for nitro-substituted chromenones?

- Analog Synthesis : Replace the nitro group with other electron-withdrawing groups (e.g., CF₃, CN) or vary substituent positions.

- Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme-linked assays.

- QSAR Modeling : Develop quantitative models using descriptors like Hammett constants (σ) and logP values to predict activity trends .

Methodological Tools and Data Handling

Q. What software is recommended for visualizing and refining the crystal structure of 2-Methyl-8-nitro-4H-chromen-4-one?

- WinGX : Integrates SHELX (refinement), ORTEP-3 (visualization), and PLATON (validation).

- Mercury (CCDC) : For analyzing intermolecular interactions (e.g., π-π stacking, hydrogen bonds).

- Olex2 : Combines refinement, visualization, and publication-quality graphics .

Q. How should researchers address low solubility of 2-Methyl-8-nitro-4H-chromen-4-one in biological assays?

- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.

- Surfactants : Add Tween-80 (0.01% w/v) to aqueous buffers.

- Control Experiments : Include solvent-only controls to rule out artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.